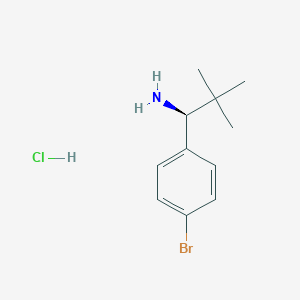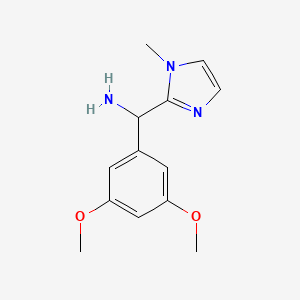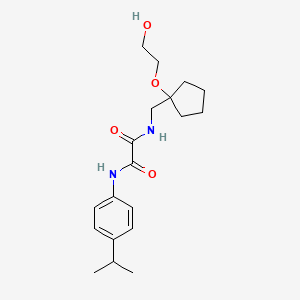![molecular formula C17H17NO6S B2524539 2-{3-[(ベンゼンスルホニル)メチル]-4-ニトロフェニル}-2-メチル-1,3-ジオキソラン CAS No. 339276-49-2](/img/structure/B2524539.png)
2-{3-[(ベンゼンスルホニル)メチル]-4-ニトロフェニル}-2-メチル-1,3-ジオキソラン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-Methyl-2-(4-nitro-3-((phenylsulfonyl)methyl)phenyl)-1,3-dioxolane is a chemically synthesized molecule that appears to be related to the family of 1,3-dioxolane derivatives. These derivatives are known for their utility in various organic synthesis processes, including the creation of intermediates for pharmaceuticals and agrochemicals. The specific structure of this compound suggests that it may have unique reactivity due to the presence of the nitro group and the phenylsulfonyl moiety.
Synthesis Analysis
The synthesis of related 1,3-dioxolane derivatives typically involves multi-step reactions that may include condensation, reduction, sulfonylation, and halogenation processes. For instance, the synthesis of 1,3-dioxolane-4,5-bis(bromomethyl)-2-phenyl is achieved through benzaldehyde condensation, reduction with AlLiH4, sulfonylation, and bromination with LiBr, starting from tartaric acid and its ester derivatives . Although the specific synthesis route for the compound is not detailed in the provided papers, similar methodologies could potentially be adapted for its creation.
Molecular Structure Analysis
The molecular structure of 1,3-dioxolane derivatives is characterized by a 1,3-dioxolane ring, which is a five-membered cyclic acetal. This ring structure imparts certain stability to the molecule and can influence its reactivity. The presence of a phenyl group and additional functional groups like nitro, sulfonyl, or bromomethyl groups can further modify the chemical behavior of these compounds. The molecular structure analysis would focus on how these substituents affect the electronic distribution and steric hindrance within the molecule, which in turn influences its reactivity and potential applications.
Chemical Reactions Analysis
The reactivity of 1,3-dioxolane derivatives can be quite diverse. For example, 2-(2-Nitroethyl)1,3-dioxolane serves as a reagent for the 3-oxopropyl anion synthon, which is useful in synthesizing jasmonoid and prostaglandin intermediates through nitro-aldol condensation, oxidation, and denitration sequences . Additionally, 2-aryl-1,3-dioxolanes react with nitroacetic ester in the presence of acid catalysts to yield α-nitrocinnamic acids . These reactions highlight the potential of 1,3-dioxolane derivatives to participate in various organic transformations, which could be relevant for the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3-dioxolane derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups like nitro or sulfonyl groups can affect the acidity of protons adjacent to these groups, potentially leading to increased reactivity in nucleophilic substitutions or condensation reactions. The steric effects of bulky substituents can also impact the compound's boiling point, solubility, and crystallinity. While the specific properties of 2-Methyl-2-(4-nitro-3-((phenylsulfonyl)methyl)phenyl)-1,3-dioxolane are not provided, analogous compounds in the literature can offer insights into their behavior and potential applications in synthesis .
科学的研究の応用
分析化学とクロマトグラフィー
- 用途:
- ガスクロマトグラフィー (GC): この化合物の誘導体はGC分析で使用されます。たとえば、Panらは、(2005) テトラメチルアンモニウムヒドロキシド (TMAH) 熱分解メチル化を用いて、特別な前処理なしに清涼飲料中の安息香酸を定量する方法を開発しました .
光物理学とオプトエレクトロニクス
Pan, et al. (2005). Determination of benzoic acid in soft drinks by gas chromatography using tetramethylammonium hydroxide thermolysis methylation. Journal of Chromatography A, 1070(1-2), 265-269. Link
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[3-(benzenesulfonylmethyl)-4-nitrophenyl]-2-methyl-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO6S/c1-17(23-9-10-24-17)14-7-8-16(18(19)20)13(11-14)12-25(21,22)15-5-3-2-4-6-15/h2-8,11H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKZHCVRXTZXAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CC(=C(C=C2)[N+](=O)[O-])CS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(4-methoxybenzyl)piperidine-1-carboxamide oxalate](/img/structure/B2524456.png)
![4-(Azepan-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2524457.png)
![3-(2,5-dimethoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-3-ylmethyl)thiourea](/img/structure/B2524459.png)
![6-Tert-butyl-2-{[1-(3-chloropyridin-4-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2524460.png)



![(3-Fluoro-4-methylphenyl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2524467.png)
![(E)-2-cyano-N-(3,5-dichlorophenyl)-3-[5-(4-morpholin-4-ylsulfonylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B2524468.png)




